BMX-001 free base
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Overview
Description
BMX-001 free base is a novel redox-active metalloporphyrin compound. It mimics the action of superoxide dismutase, an enzyme naturally produced by the body that neutralizes free radicals. Free radicals are unstable oxygen molecules that can damage cells, and BMX-001 helps to mitigate this damage. This compound has shown promise in improving survival rates and reducing cognitive decline in patients with advanced brain cancer .
Preparation Methods
The synthesis of BMX-001 involves the preparation of manganese (III) meso-tetrakis (N-butoxyethylpyridinium-2-yl) porphyrin. The synthetic route typically includes the following steps:
Preparation of the porphyrin core: This involves the condensation of pyrrole with an aldehyde under acidic conditions to form the porphyrin ring.
Introduction of butoxyethyl groups: The porphyrin core is then reacted with butoxyethyl bromide in the presence of a base to introduce the butoxyethyl groups.
Industrial production methods for BMX-001 are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity.
Chemical Reactions Analysis
BMX-001 undergoes several types of chemical reactions, including:
Oxidation: BMX-001 can undergo oxidation reactions, where it acts as a superoxide dismutase mimic, converting superoxide radicals into hydrogen peroxide and oxygen.
Reduction: It can also participate in reduction reactions, where it accepts electrons.
Substitution: BMX-001 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions but generally involve the transformation of the porphyrin ring or the manganese center .
Scientific Research Applications
BMX-001 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various redox reactions due to its ability to mimic superoxide dismutase.
Biology: BMX-001 is studied for its protective effects against oxidative stress in biological systems.
Medicine: The compound is under investigation in clinical trials for its potential to improve survival rates and reduce cognitive decline in patients with advanced brain cancer. .
Mechanism of Action
BMX-001 exerts its effects by mimicking the action of superoxide dismutase. It modulates cellular signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and hypoxia-inducible factor 1-alpha (HIF-1α). By blocking these pathways, BMX-001 enhances tumor cell killing, inhibits angiogenesis, and reduces long-term tumor proliferation. In normal cells, it reduces inflammatory injury caused by radiation therapy .
Comparison with Similar Compounds
BMX-001 is compared with other metalloporphyrins like BMX-010. While both compounds exhibit antioxidant properties, BMX-001 has shown superior efficacy in reducing oxidative stress and improving cell viability. BMX-010, on the other hand, is less effective in these aspects . Other similar compounds include various manganese porphyrins, which also mimic superoxide dismutase but differ in their specific chemical structures and efficacy.
Conclusion
BMX-001 free base is a promising compound with significant potential in various fields, particularly in medicine for its radioprotective and anti-cancer properties. Its unique ability to mimic superoxide dismutase and modulate critical cellular pathways sets it apart from similar compounds, making it a valuable subject of ongoing research.
Properties
CAS No. |
1379866-50-8 |
---|---|
Molecular Formula |
C64H76MnN8O4+5 |
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
manganese(3+);(20Z)-5,10,15-tris[1-(2-butoxyethyl)pyridin-1-ium-2-yl]-20-[1-(2-butoxyethyl)pyridin-2-ylidene]porphyrin-22-ide |
InChI |
InChI=1S/C64H76N8O4.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;/h13-36H,5-12,37-48H2,1-4H3;/q+2;+3 |
InChI Key |
CZXJDWRMJZZOTQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOCCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
SMILES |
CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
Canonical SMILES |
CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMX-001; BMX001; BMX 001; MnTnBuOE-3-PyP 5+; manganese butoxyethyl pyridyl porphyrin; manganese (III) ortho N-butoxyethylpyridylporphyrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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